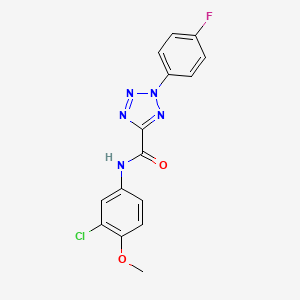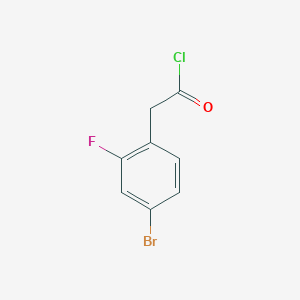
2-(4-Bromo-2-fluorophenyl)acetyl chloride
Descripción general
Descripción
“2-(4-Bromo-2-fluorophenyl)acetyl chloride” is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 . It is also known as "Benzeneacetyl chloride, 4-bromo-2-fluoro-" .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-fluorophenyl)acetyl chloride” can be represented by its molecular formula C8H5BrClFO . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the retrieved sources.Chemical Reactions Analysis
While the specific chemical reactions involving “2-(4-Bromo-2-fluorophenyl)acetyl chloride” are not detailed in the retrieved sources, it’s worth noting that similar compounds often undergo electrophilic aromatic substitution . This is a common reaction type for aromatic compounds, where an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate .Physical And Chemical Properties Analysis
“2-(4-Bromo-2-fluorophenyl)acetyl chloride” has a predicted boiling point of 280.5±30.0 °C and a predicted density of 1.663±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-Bromo-2-fluorobiphenyl, a related compound, was synthesized using 4-bromo-2-fluoroaniline bromate through diazotization and coupling reactions. Optimal conditions yielded a 63.85% product, demonstrating efficient synthetic methods for related bromo-fluorophenyl compounds (Li Yong-qiang, 2012).
- The synthesis of 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline (BTFA) from thiophenechalcone and hydrazine hydrate was characterized, indicating the potential for complex molecular structures involving bromo- and fluorophenyl groups (M. Sathish et al., 2018).
Molecular Structure Analysis
- A study on N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, synthesized from related compounds, highlighted molecular arrangements and intermolecular interactions, providing insights into the structural aspects of similar bromo-fluorophenyl derivatives (Emmanuel S. Akinboye et al., 2009).
Application in Catalysis and Organic Synthesis
- The study of enantioselective microbial reduction of substituted acetophenones, including 2-bromo-4-fluoro acetophenone, revealed high yields and enantiomeric excesses, highlighting the use of bromo-fluorophenyl compounds in catalytic processes (Ramesh N. Patel et al., 2004).
- An exploration of the halodeboronation of aryl boronic acids demonstrated the facile synthesis of 2-bromo-3-fluorobenzonitrile, indicating the utility of bromo-fluorophenyl compounds in halide transformation reactions (Ronald H. Szumigala et al., 2004).
Environmental and Pharmacological Studies
- Research on the degradation of acetaminophen with UV/H2O2 treatment evaluated the effects of halide ions, including bromide and chloride. This study may be pertinent to understanding the environmental behavior of bromo-fluorophenyl compounds (Yanyun Li et al., 2015).
- Another study synthesized 1-acetyl-5-bromo-4-phenyl-3-pyrrolin-2-one and tested its biological properties, which could inform the pharmacological potential of related bromo-fluorophenyl compounds (J. Kuznecovs et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVKUZUDOZKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)acetyl chloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)

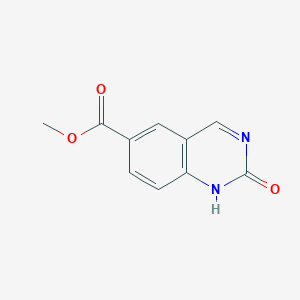
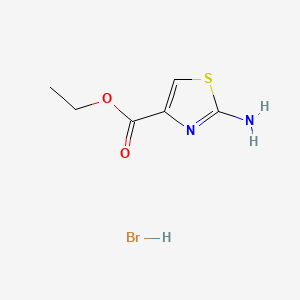

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429169.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)

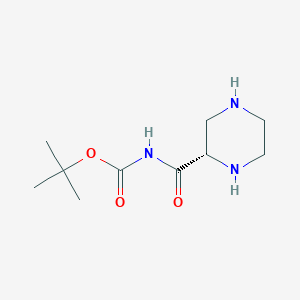
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2429174.png)
